molecular formula C9H8N2O2 B1491555 (2E)-3-[1-(prop-2-yn-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid CAS No. 2089546-85-8

(2E)-3-[1-(prop-2-yn-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid

Cat. No. B1491555
CAS RN: 2089546-85-8
M. Wt: 176.17 g/mol
InChI Key: VSLHRAIBYAYYEV-ONEGZZNKSA-N
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Description

Chemical Reactions Analysis

The analysis of chemical reactions involves understanding the changes that occur during a reaction. Enzymes, for example, can accelerate chemical reactions by acting on specific substrates . Chemical equilibrium, on the other hand, is a state where the forward and backward reactions occur at the same rate .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure and composition. These properties can include things like reactivity, stability, and solubility .

Scientific Research Applications

Antifungal Activity

Researchers have explored the antifungal potential of pyrazole derivatives against Fusarium oxysporum, a pathogen causing Bayoud disease in date palms. Synthetic compounds including pyrazole derivatives have shown significant antifungal activity. This review highlights the structure-activity relationship (SAR) of 100 compounds tested against Fusarium oxysporum, emphasizing the pharmacophore sites essential for antifungal efficacy (Kaddouri et al., 2022).

Synthesis and Medicinal Chemistry

Pyrazole heterocycles play a crucial role in medicinal chemistry, serving as a pharmacophore in various biologically active compounds. The synthesis of pyrazole derivatives and their widespread biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, are detailed in a comprehensive review. This body of work underscores the versatility of pyrazoles as synthons in organic synthesis and their significance in drug development (Dar & Shamsuzzaman, 2015).

Bioevaluation and Synthetic Approaches

A review on the synthesis and bioevaluation of novel pyrazole derivatives presents various methods employed under different conditions, including microwave irradiation. These compounds exhibit a range of activities such as antimicrobial, antifungal, and antioxidant properties. This study provides insight into the synthetic versatility of pyrazoles and their potential in agrochemical and pharmaceutical applications (Sheetal et al., 2018).

Multicomponent Synthesis for Bioactive Derivatives

The multicomponent reactions (MCRs) synthesis of pyrazole derivatives highlights their therapeutic potential. Recent developments in MCRs have led to the discovery of molecules with antibacterial, anticancer, and antifungal activities. This review emphasizes the efficiency and economy of MCRs in developing bioactive pyrazole derivatives, showcasing their significance in medicinal chemistry (Becerra et al., 2022).

Pyrazole Carboxylic Acid Derivatives

The synthesis and biological applications of pyrazole carboxylic acid derivatives are extensively reviewed, highlighting their antimicrobial, anticancer, and anti-inflammatory activities. This mini-review presents a thorough overview of the synthetic methods and biological significance of pyrazole carboxylic acid derivatives, offering guidance for medicinal chemistry research (Cetin, 2020).

properties

IUPAC Name

(E)-3-(1-prop-2-ynylpyrazol-4-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-2-5-11-7-8(6-10-11)3-4-9(12)13/h1,3-4,6-7H,5H2,(H,12,13)/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSLHRAIBYAYYEV-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C=C(C=N1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCN1C=C(C=N1)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-[1-(prop-2-yn-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2E)-3-[1-(prop-2-yn-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid

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